molecular formula C10H11NO5S2 B2654955 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid CAS No. 338391-87-0

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid

Cat. No.: B2654955
CAS No.: 338391-87-0
M. Wt: 289.32
InChI Key: FSSDNBUEVLZJJQ-UHFFFAOYSA-N
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Description

This compound features a thiophene ring substituted with a methoxycarbonyl group at position 2 and a carbamoyl-methylsulfanyl chain at position 3, terminating in an acetic acid moiety. Its molecular formula is C₁₂H₁₂N₂O₅S₂ (hypothetical molecular weight: ~328.36 g/mol).

Properties

IUPAC Name

2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5S2/c1-16-10(15)9-6(2-3-18-9)11-7(12)4-17-5-8(13)14/h2-3H,4-5H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSDNBUEVLZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxycarbonyl group: This step often involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the carbamoyl group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.

    Formation of the sulfanylacetic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols, amines, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of mPGES-1

Recent studies have highlighted the compound's potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and anticancer therapies. The compound was evaluated alongside other thiophenic acids and demonstrated selective inhibitory activity against mPGES-1 in low micromolar concentrations. This inhibition is particularly relevant as mPGES-1 is implicated in various inflammatory conditions and cancer progression due to its role in prostaglandin E2 synthesis, which promotes tumor growth and inflammation .

CompoundIC50 (µM)Biological Activity
2cLowInhibits mPGES-1
ReferenceModerateCAY10526

The compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines further supports its therapeutic potential, making it a candidate for further development as an anti-cancer agent .

Drug Development Platforms

The structural features of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid allow it to serve as a versatile scaffold for the synthesis of new derivatives aimed at enhancing biological activity. Its compatibility with various chemical modifications facilitates the design of novel compounds targeting different pathways involved in disease mechanisms.

Phospholipidosis Screening

The compound has been utilized in assays designed to screen for drug-induced phospholipidosis, a condition caused by the accumulation of phospholipids within lysosomes. Such assays are critical for assessing the safety profiles of new drug candidates, particularly those that may interact with lipid metabolism pathways .

Case Study 1: Lead Optimization for Anti-inflammatory Agents

In a study focused on optimizing lead compounds for mPGES-1 inhibition, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their inhibitory effects on mPGES-1 and their subsequent impact on inflammation-related pathways in vitro. The results indicated that modifications to the thiophene ring enhanced potency while maintaining selectivity, showcasing the utility of this compound as a starting point for drug discovery .

Case Study 2: Cancer Cell Line Studies

Another significant study evaluated the effects of this compound on various cancer cell lines, including A549 (lung cancer) and others. The compound was shown to induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers. These findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer types .

Mechanism of Action

The mechanism of action of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents pKa Notable Properties
Target Compound C₁₂H₁₂N₂O₅S₂ 328.36 Methoxycarbonyl thiophene, carbamoyl sulfanyl ~3.5* High polarity; hydrogen bonding via -COOH and carbamoyl
2-[(2,4-Dichlorobenzyl)amino]... (Ev14) C₁₁H₁₁Cl₂NO₃S 308.18 Dichlorobenzyl, carbamoyl 3.65 Lipophilic; potential toxicity due to Cl
Methyl ester analog (Ev9) C₁₄H₁₁F₂NO₃S₂ 343.37 Difluoroanilino, methyl ester - Enhanced membrane permeability (ester form)
Thiazole derivative (Ev18) C₁₀H₁₄N₂O₃S₂ 274.04 Thiazole, isopropyl carbamoyl - Electron-deficient heterocycle; altered reactivity
2-(Thiophen-3-ylmethylsulfanyl)acetic acid (Ev7) C₇H₈O₂S₂ 188.27 Thiophene methyl, sulfanyl - Simplified structure; lower molecular weight

*Estimated based on carboxylic acid analogs.

Physicochemical Properties

  • Polarity and Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to esterified analogs (e.g., Ev9’s methyl ester). However, dichlorobenzyl-substituted analogs (Ev14) exhibit higher lipophilicity, favoring membrane penetration but reducing solubility .

Crystallography and Solid-State Behavior

  • highlights that dithiocarbamate esters with sulfanyl acetic acid groups form dimers via hydrogen bonds (e.g., eight-membered {⋯OCOH}₂ rings). The target compound may exhibit similar crystallization behavior, influencing stability and formulation .

Biological Activity

2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid (CAS Number: 338391-87-0) is a compound with potential pharmacological applications. Its structure includes a thiophene ring, which is known for its biological activities, and a sulfanyl group that may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C10H11NO5S2, and it has a molecular weight of 289.32 g/mol. The compound features several functional groups that contribute to its biological activity:

PropertyValue
Molecular Weight289.32 g/mol
Molecular FormulaC10H11NO5S2
IUPAC Name[(2-{[2-(methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)sulfanyl]acetic acid
InChI KeyFSSDNBUEVLZJJQ-UHFFFAOYSA-N

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae, which is known for its resistance to multiple antibiotics. The compound's structural features may facilitate binding to bacterial enzymes, inhibiting their function and leading to cell death .

Anticancer Properties

Research on related compounds suggests potential anticancer activity. For example, studies have demonstrated that certain thiophene derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells while sparing normal cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

A specific case study highlighted the use of thiophene-based compounds in targeting microtubule dynamics, which are crucial for cancer cell division. These compounds were shown to stabilize microtubules, thereby disrupting mitotic processes in cancer cells .

Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as urease and β-lactamase by thiophene derivatives. These enzymes play significant roles in microbial metabolism and antibiotic resistance. The compound's ability to inhibit these enzymes could provide a dual benefit: enhancing the effectiveness of existing antibiotics while also serving as a therapeutic agent against infections caused by resistant strains .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various thiophene derivatives against Klebsiella pneumoniae. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects at concentrations as low as 5 µM .
  • Anticancer Activity Investigation : A study focused on the cytotoxic effects of thiophene derivatives on human tumor cell lines compared to normal cells. The findings revealed that certain derivatives induced apoptosis selectively in cancer cells without affecting healthy tissues, suggesting a promising therapeutic index for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between a thiophene-3-carboxamide derivative and a sulfanylacetic acid precursor. Key steps include:

  • Thiophene functionalization : Introduce the methoxycarbonyl group at position 2 of thiophene via esterification .
  • Carbamoylation : React the thiophene intermediate with chloroacetyl chloride to form the carbamoyl methyl group .
  • Sulfanyl linkage : Use a thiol-acetic acid derivative (e.g., 2-mercaptoacetic acid) under basic conditions (e.g., NaH in DMF) to form the sulfanyl bridge .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (>70%) are achievable by controlling temperature (0–25°C) and stoichiometry (1:1.2 ratio of thiophene to sulfanyl reagent) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound, particularly the sulfanyl and carbamoyl groups?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to identify the methoxycarbonyl singlet (~δ 3.8 ppm) and sulfanyl-linked methylene protons (δ 3.2–3.5 ppm). 13^{13}C NMR confirms the carbamoyl carbonyl (~δ 165 ppm) .
  • FT-IR : Look for carbamate N-H stretches (~3350 cm1^{-1}) and ester C=O vibrations (~1720 cm1^{-1}) .
  • HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~314) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the sulfanylacetic acid moiety’s role in biological activity, particularly in enzyme inhibition or receptor binding?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified sulfanyl groups (e.g., replacing sulfur with oxygen or altering chain length) and compare inhibitory activity in enzymatic assays (e.g., mucolytic targets like Erdosteine’s mechanism) .
  • Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfanyl group and active sites (e.g., cysteine residues in proteases). Validate predictions via site-directed mutagenesis .
  • Kinetic Assays : Perform Michaelis-Menten analyses to determine if the compound acts as a competitive/non-competitive inhibitor .

Q. What strategies resolve contradictions in reported bioactivity data, such as variable IC50_{50} values across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) and cell lines (e.g., HEK293 vs. HeLa discrepancies) .
  • Purity Verification : Reanalyze batches via DSC (melting point consistency) and XRPD to rule out polymorphic effects .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers linked to solvent choice (e.g., DMSO vs. ethanol solubility) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what experimental validations are critical?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME estimate logP (~1.8), permeability (Caco-2 model), and cytochrome P450 interactions. Prioritize in vitro assays (e.g., hepatic microsomal stability) for validation .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity; confirm via MTT assays in primary hepatocytes .

Stability and Safety Considerations

Q. What protocols ensure the compound’s stability during storage and handling in laboratory settings?

  • Methodological Answer :

  • Storage : Store at –20°C under argon in amber vials to prevent oxidation of the sulfanyl group. Monitor degradation via monthly HPLC checks .
  • Handling : Use glove boxes for air-sensitive steps (e.g., sulfanyl bond formation). Avoid prolonged exposure to light or humidity .

Q. How should researchers assess acute toxicity in preclinical models, and what regulatory guidelines apply?

  • Methodological Answer :

  • In Vivo Testing : Follow OECD 423 guidelines for acute oral toxicity in rodents, using doses ranging from 300–2000 mg/kg. Monitor for neurotoxic or hepatorenal effects over 14 days .
  • ECHA Compliance : Ensure SDS documentation aligns with Regulation (EC) No. 1907/2006, including hazard statements (e.g., H315 for skin irritation) .

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